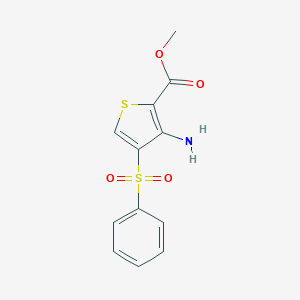

3-アミノ-4-(フェニルスルホニル)チオフェン-2-カルボン酸メチル

説明

- The amino group is then sulfonylated using phenylsulfonyl chloride in the presence of a base like pyridine.

Esterification:

- The carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times.

科学的研究の応用

Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Utilized in the production of dyes, pigments, and other materials requiring stable aromatic compounds.

作用機序

Target of Action

Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects, suggesting a wide range of potential targets .

Mode of Action

It’s known that thiophene derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives, it’s likely that multiple pathways could be affected .

Pharmacokinetics

Its physical and chemical properties such as its molecular weight (29735), boiling point (4283±550 °C), and density (1517±006 g/cm3) suggest that it may have certain bioavailability characteristics .

Result of Action

Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting that this compound could have multiple effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and its overall stability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by functional group modifications. Here is a general synthetic route:

-

Formation of Thiophene Ring:

- Starting with a suitable precursor like 2-bromo-3-nitrothiophene.

- The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

化学反応の分析

Types of Reactions: Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

Reduction: The nitro group (if present in intermediates) can be reduced to an amino group using reducing agents like tin(II) chloride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder in acetic acid.

Substitution: Phenylsulfonyl chloride, pyridine.

Hydrolysis: Sodium hydroxide (basic hydrolysis), hydrochloric acid (acidic hydrolysis).

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Amides, sulfonamides.

Hydrolysis: Carboxylic acids.

類似化合物との比較

Methyl 3-amino-2-thiophenecarboxylate: Lacks the phenylsulfonyl group, making it less versatile in certain reactions.

Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate: Similar structure but with a methylsulfonyl group instead of phenylsulfonyl, affecting its reactivity and applications.

Uniqueness: Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate is unique due to the presence of the phenylsulfonyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound in synthetic chemistry and pharmaceutical research, offering a balance of stability and reactivity that is not always present in similar compounds.

生物活性

Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by relevant data and research findings.

Chemical Structure and Properties

Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate features a thiophene ring substituted with an amino group and a phenylsulfonyl moiety. This unique structure contributes to its reactivity and biological profile. The molecular formula is , with a molecular weight of approximately 297.35 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₁O₄S₁ |

| Molecular Weight | 297.35 g/mol |

| Boiling Point | 428.3 ± 550 °C |

| Density | 1.517 ± 0.006 g/cm³ |

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of thiophene derivatives, including methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate. Research indicates that compounds with similar structures exhibit significant activity against various bacteria and fungi, suggesting that this compound may serve as a lead for new antimicrobial agents.

Anticancer Activity

Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate has demonstrated promising anticancer properties in vitro. For example, it has shown inhibitory effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

In a study assessing the cytotoxicity of various thiophene derivatives, methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate exhibited notable activity against multiple cancer cell lines, as summarized in Table 1 below.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| A549 | 12.8 |

| HT-29 | 18.5 |

The biological activity of methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate is attributed to its ability to interact with multiple cellular targets:

- Target Interaction : The compound may bind to specific proteins involved in cell proliferation and survival, disrupting their normal function.

- Biochemical Pathways : It is likely that this compound affects several signaling pathways, including those related to apoptosis and oxidative stress response.

- Pharmacokinetics : Its physical properties suggest good bioavailability, which is crucial for therapeutic efficacy.

Case Studies

Several case studies have investigated the pharmacological potential of methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate:

- Study on Anticancer Activity : In vitro assays revealed that this compound significantly inhibited the growth of HeLa and A549 cells compared to controls, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : A comparative study showed that methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate had superior antimicrobial activity against Gram-positive bacteria compared to other thiophene derivatives.

Future Directions

Given its promising biological activities, further research is warranted to explore the following areas:

- Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure affect biological activity could lead to more potent derivatives.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of this compound in a living organism.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects will be crucial for understanding its therapeutic potential.

特性

IUPAC Name |

methyl 3-amino-4-(benzenesulfonyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2/c1-17-12(14)11-10(13)9(7-18-11)19(15,16)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDFXHNYCGZJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380980 | |

| Record name | methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818923 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175201-55-5 | |

| Record name | Methyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。